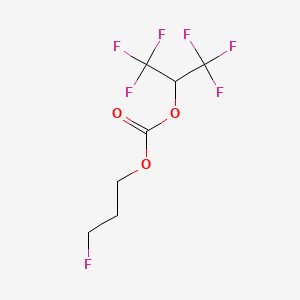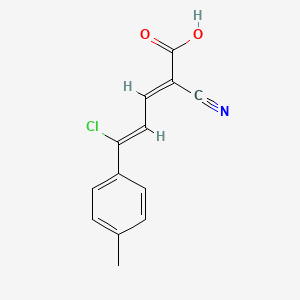
1-(Pyrrolidine-1-carbonyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidine-1-carbonyl)cyclopropan-1-amine is a compound that features a cyclopropane ring bonded to a pyrrolidine ring through a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidine-1-carbonyl)cyclopropan-1-amine typically involves the reaction of cyclopropanecarboxylic acid derivatives with pyrrolidine. One common method is the condensation of cyclopropanecarboxylic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Pyrrolidine-1-carbonyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropanecarboxylic acid derivatives.
Reduction: Formation of cyclopropanol derivatives.
Substitution: Formation of N-substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Pyrrolidine-1-carbonyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Pyrrolidine-1-carbonyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring provides rigidity to the molecule, which can influence its binding affinity and specificity. The pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid
- Pyrrolidine-2,5-diones
- Prolinol derivatives
Uniqueness
1-(Pyrrolidine-1-carbonyl)cyclopropan-1-amine is unique due to the presence of both a cyclopropane and a pyrrolidine ring. This combination imparts distinct steric and electronic properties, making it a valuable scaffold in medicinal chemistry. The rigidity of the cyclopropane ring and the conformational flexibility of the pyrrolidine ring allow for diverse interactions with biological targets, enhancing its potential as a drug candidate .
Eigenschaften
Molekularformel |
C8H14N2O |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
(1-aminocyclopropyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C8H14N2O/c9-8(3-4-8)7(11)10-5-1-2-6-10/h1-6,9H2 |
InChI-Schlüssel |
GRVDUVPVNFPQGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)C2(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


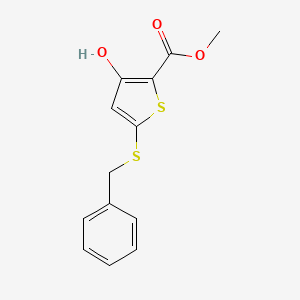
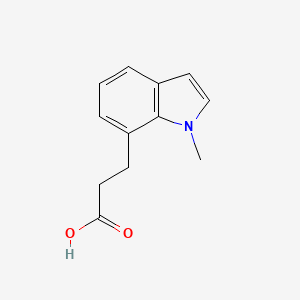
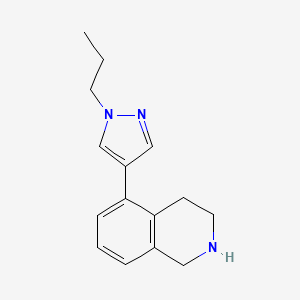






![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)
